10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone
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Overview
Description
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone is a chemical compound that belongs to the class of dibenzoazepines This compound is characterized by its unique structure, which includes a dibenzoazepine core and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone typically involves the following steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving a biphenylamine derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where a fluorobenzoyl chloride reacts with the dibenzoazepine core in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
10,11-dihydro-5H-dibenzo[b,f]azepine: This compound shares the dibenzoazepine core but lacks the fluorophenyl group.
Desipramine: A tricyclic antidepressant with a similar dibenzoazepine structure but different functional groups.
Imipramine: Another tricyclic antidepressant with a dibenzoazepine core and different substituents.
Uniqueness
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which may enhance its biological activity and specificity
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO/c22-18-10-4-3-9-17(18)21(24)23-19-11-5-1-7-15(19)13-14-16-8-2-6-12-20(16)23/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAHUGWTXLAVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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